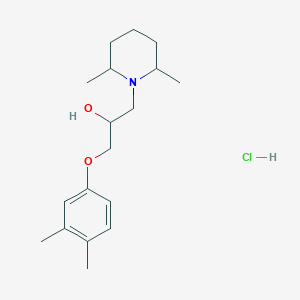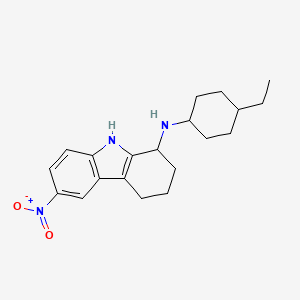
1-(3,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride, commonly known as DMPP, is a chemical compound used in scientific research. It is a selective agonist of the nicotinic acetylcholine receptor and has been found to have potential therapeutic applications in various medical conditions.
作用機序
DMPP acts as a selective agonist of the nicotinic acetylcholine receptor, which is a ligand-gated ion channel found in the central and peripheral nervous systems. It binds to the receptor and activates it, leading to the influx of cations such as sodium and calcium into the cell. This results in the depolarization of the cell membrane and the propagation of nerve impulses.
Biochemical and Physiological Effects
DMPP has been found to have various biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory, and increase attention span. It has also been found to have neuroprotective effects and to reduce inflammation in the brain.
実験室実験の利点と制限
DMPP has several advantages for lab experiments. It is a selective agonist of the nicotinic acetylcholine receptor and has a high affinity for the receptor, making it a useful tool for studying its function. It is also relatively stable and easy to handle. However, one limitation of DMPP is that it can be toxic at high concentrations, and caution should be exercised when using it in experiments.
将来の方向性
There are several future directions for the use of DMPP in scientific research. One potential application is in the development of drugs for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. DMPP has been found to have potential therapeutic effects in these conditions, and further research is needed to explore its full potential. Another future direction is in the development of new tools for studying the nicotinic acetylcholine receptor and its role in various physiological and pathological conditions.
Conclusion
In conclusion, DMPP is a chemical compound used in scientific research to study the nicotinic acetylcholine receptor and its role in various physiological and pathological conditions. It has potential therapeutic applications in conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMPP has several advantages for lab experiments, but caution should be exercised when using it at high concentrations. There are several future directions for the use of DMPP in scientific research, including the development of new drugs and tools for studying the nicotinic acetylcholine receptor.
合成法
DMPP can be synthesized through a multistep process involving the reaction of 3,4-dimethylphenol with 2,6-dimethylpiperidine and subsequent reduction with sodium borohydride. The final product is obtained by treating the resulting alcohol with hydrochloric acid.
科学的研究の応用
DMPP has been extensively used in scientific research as a tool to study the nicotinic acetylcholine receptor and its role in various physiological and pathological conditions. It has been found to have potential therapeutic applications in conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13-8-9-18(10-14(13)2)21-12-17(20)11-19-15(3)6-5-7-16(19)4;/h8-10,15-17,20H,5-7,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDIZFQCXKVGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC(=C(C=C2)C)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4882563.png)
![isopropyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4882575.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4882603.png)
![methyl 4-{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4882611.png)
![N-allyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B4882617.png)
![5-(2,4-dimethoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882620.png)

![1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B4882646.png)
![1-(4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B4882654.png)

![(3-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B4882662.png)
![N'-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B4882669.png)
![2-(3,4-dimethoxyphenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4882676.png)